molecular formula C8H18N2S B15247593 3-(4-Methylpiperazin-1-YL)propane-1-thiol

3-(4-Methylpiperazin-1-YL)propane-1-thiol

Cat. No.: B15247593
M. Wt: 174.31 g/mol
InChI Key: WVKFOTRZWCGTGL-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-YL)propane-1-thiol is an organic compound that features a piperazine ring substituted with a methyl group and a thiol group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-YL)propane-1-thiol typically involves the reaction of 4-methylpiperazine with 3-chloropropane-1-thiol under basic conditions. The reaction can be carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-YL)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate salts.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-YL)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-YL)propane-1-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine
  • 4-(4-Methylpiperazin-1-yl)butanoic acid

Uniqueness

3-(4-Methylpiperazin-1-YL)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it valuable in applications where thiol-specific interactions are desired, such as in the development of thiol-based drugs or materials.

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propane-1-thiol

InChI

InChI=1S/C8H18N2S/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3

InChI Key

WVKFOTRZWCGTGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCS

Origin of Product

United States

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